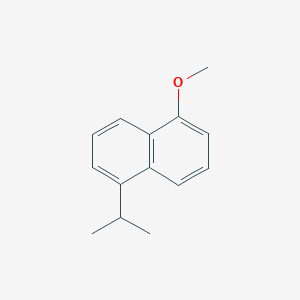![molecular formula C26H25BrSi2 B14556331 Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane CAS No. 61739-81-9](/img/structure/B14556331.png)
Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom attached to a silicon atom, which is further bonded to two diphenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane typically involves the reaction of diphenylmethylsilane with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
[ \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_3 + \text{Br}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{SiCH}_2\text{Br} + \text{HBr} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods ensure higher yields and better control over reaction parameters, making the process more cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of silanols or silamines.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of different silanes.
Scientific Research Applications
Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Used in the production of specialty polymers and materials with enhanced properties.
Mechanism of Action
The mechanism of action of Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane involves its ability to undergo various chemical transformations. The bromine atom acts as a leaving group in substitution reactions, allowing the introduction of different functional groups. The silicon atom can form stable bonds with various elements, making the compound versatile in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
- Chloro{[methyl(diphenyl)silyl]methyl}diphenylsilane
- Iodo{[methyl(diphenyl)silyl]methyl}diphenylsilane
- Fluoro{[methyl(diphenyl)silyl]methyl}diphenylsilane
Uniqueness
Bromo{[methyl(diphenyl)silyl]methyl}diphenylsilane is unique due to the presence of the bromine atom, which provides distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo.
Properties
CAS No. |
61739-81-9 |
|---|---|
Molecular Formula |
C26H25BrSi2 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
bromo-[[methyl(diphenyl)silyl]methyl]-diphenylsilane |
InChI |
InChI=1S/C26H25BrSi2/c1-28(23-14-6-2-7-15-23,24-16-8-3-9-17-24)22-29(27,25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,22H2,1H3 |
InChI Key |
KKDRYBUOLDCVFT-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C[Si](C1=CC=CC=C1)(C2=CC=CC=C2)Br)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


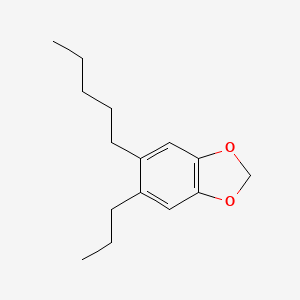
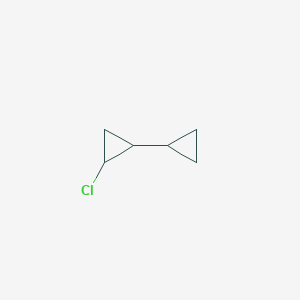
![2-{[3-(4-Chlorophenyl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14556273.png)
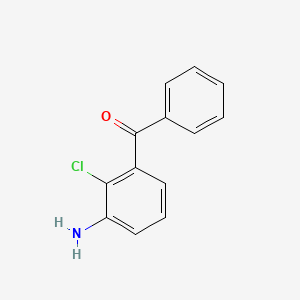
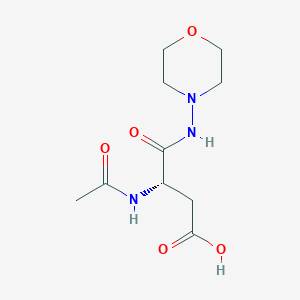
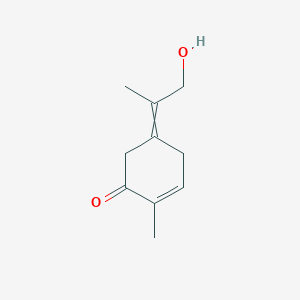
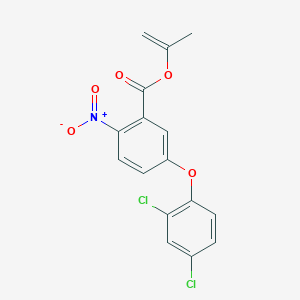
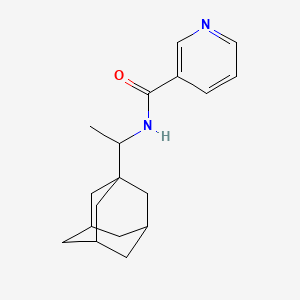
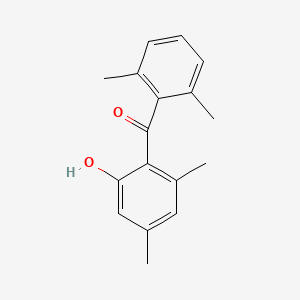
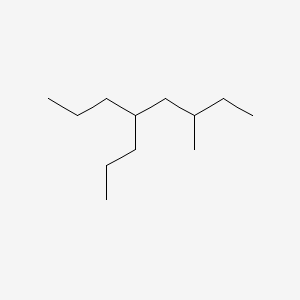
![N-Ethyl-3,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14556310.png)
![3-Pyridin-4-yltriazolo[4,5-b]pyridine;sulfuric acid](/img/structure/B14556314.png)
![Methanone, [4,5-dihydro-3,3-bis(trifluoromethyl)-3H-pyrazol-4-yl]phenyl-](/img/structure/B14556318.png)
